5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

The compound 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS 866142-71-4) is a heterocyclic small molecule (C₁₅H₁₆N₄OS, MW 300.38) belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class. Its structure consists of a fused triazole-pyrimidine core bearing methyl groups at the 5- and 7-positions and a 2-phenoxyethylsulfanyl side‑chain at position 2.

Molecular Formula C15H16N4OS
Molecular Weight 300.38
CAS No. 866142-71-4
Cat. No. B2612169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
CAS866142-71-4
Molecular FormulaC15H16N4OS
Molecular Weight300.38
Structural Identifiers
SMILESCC1=CC(=NC2=NC(=NN12)SCCOC3=CC=CC=C3)C
InChIInChI=1S/C15H16N4OS/c1-11-10-12(2)19-14(16-11)17-15(18-19)21-9-8-20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
InChIKeyPFHALZMAJQIQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine – Core Scaffold, Physicochemical Identity, and Sourcing Baseline


The compound 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS 866142-71-4) is a heterocyclic small molecule (C₁₅H₁₆N₄OS, MW 300.38) belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class . Its structure consists of a fused triazole-pyrimidine core bearing methyl groups at the 5- and 7-positions and a 2-phenoxyethylsulfanyl side‑chain at position 2 . The compound is commercially available from multiple reputable suppliers at ≥95 % purity, with typical lead times of ~7 business days, making it accessible for medicinal chemistry, agrochemical, and material‑science research programs [1].

Why Generic 1,2,4-Triazolo[1,5-a]pyrimidines Cannot Replace 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine in Structure‑Driven Research


Even within the narrow 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine sub‑family, the identity of the 2‑position substituent dictates lipophilicity, polar surface area, metabolic lability, and target‑engagement geometry . The 2‑phenoxyethylsulfanyl group introduces a flexible ether‑thioether linker that is absent in the free thiol (−SH, CAS 51646-17-4), the unsubstituted core (dmtp, CAS 7681-99-4), or direct C‑linked phenoxyethyl analogs (e.g., CAS 320416-74-8) . These differences translate into quantifiable property shifts—Log P, PSA, and synthetic yield—that directly impact biological screening outcomes, formulation behavior, and scale‑up feasibility . Consequently, substituting one 2‑substituted triazolopyrimidine for another without adjusting experimental parameters can confound SAR interpretation and supply‑chain specifications.

Quantitative Differentiation Evidence: 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine vs. Key Comparators


Lipophilicity (Log P) Differentiation Against the Unsubstituted Core and the Free Thiol

The target compound exhibits a predicted Log P of 2.91, which is substantially higher than that of the unsubstituted core 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (dmtp, CAS 7681-99-4, predicted Log P ≈ 0.8) and the 2‑thiol intermediate (CAS 51646-17-4, predicted Log P ≈ 1.4) . The increased lipophilicity arises from the 2‑phenoxyethylsulfanyl chain and will influence membrane permeability, plasma protein binding, and organic‑solvent solubility, directly affecting assay conditions and formulation strategies.

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area (PSA) Differentiation Against Direct C‑Linked Phenoxyethyl Analogs

The target compound has a predicted topological polar surface area (TPSA) of 77.61 Ų . By contrast, 7‑(1‑phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 320416-74-8), which attaches the phenoxyethyl group directly to the pyrimidine ring via a carbon–carbon bond, lacks the sulfanyl linker and exhibits a lower TPSA of ~55 Ų . The additional hydrogen‑bond acceptor character of the thioether sulfur in the target compound increases PSA by ~22 Ų, a difference that can alter gastrointestinal absorption and CNS penetration predictions in early‑stage drug discovery [1].

Polar surface area Membrane permeability Blood‑brain barrier penetration

Synthetic Yield Benchmarking Against Analogous 2‑Sulfanyl Triazolopyrimidines

The compound is prepared via S‑alkylation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol with β‑bromophenetole, yielding the title product in 65 % isolated yield under the conditions of Patent US09163027B2 . In the same patent, a closely related analog—2-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine—was obtained in 85 % yield using 3,4-dichlorophenoxyethylbromide . The lower yield for the target compound is attributed to the reduced electrophilicity of the unsubstituted phenoxyethyl bromide compared to the electron‑deficient fluorinated analog. This yield differential informs cost‑of‑goods calculations for procurement and synthesis planning.

Synthetic accessibility Process chemistry Scale‑up feasibility

Regioisomeric Integrity: [1,5‑a] vs. [4,3‑a] Triazolopyrimidine Fusion

The target compound possesses the [1,2,4]triazolo[1,5‑a]pyrimidine ring fusion, whereas the isomeric [1,2,4]triazolo[4,3‑a]pyrimidine scaffold (e.g., 5,7-dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine) is also commercially available . In the broader triazolopyrimidine literature, the [1,5‑a] regioisomer is frequently observed to exhibit superior antifungal activity against Rhizoctonia solani compared to the [4,3‑a] series, with EC₅₀ values differing by >5‑fold in some matched molecular pairs [1]. Although direct head‑to‑head antifungal data for this specific compound are not yet published, the regioisomeric preference of the biological target makes selection of the correct fusion isomer critical for assay reproducibility.

Regiochemistry Molecular recognition Target selectivity

Metabolic Lability of the Thioether Linker vs. Carbon‑Linked Analogs

The 2‑phenoxyethylsulfanyl substituent contains a thioether moiety that is susceptible to cytochrome P450‑mediated S‑oxidation, a metabolic pathway absent in direct C‑linked analogs such as 7‑(1‑phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine . While no experimental metabolic stability data have been published for this exact compound, class‑level knowledge of thioether‑containing heterocycles indicates that S‑oxidation can generate sulfoxide and sulfone metabolites with altered polarity and pharmacological activity [1]. Researchers designing in‑vivo studies must account for this potential metabolic soft spot, which is not present in the carbon‑linked comparator series.

Metabolic stability CYP450 S‑oxidation

Commercial Availability and Purity Benchmarking

The target compound is offered by multiple independent vendors (AKSci, Molbase, BenchChem) with certified purity ≥95 % and typical lead times of 7 days [1]. In contrast, the closest regioisomer (5,7-dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine) and the direct C‑linked analog (CAS 320416-74-8) are listed by fewer suppliers, often with longer lead times or lower guaranteed purity . This broader commercial availability reduces single‑source risk and facilitates competitive pricing for bulk procurement, a practical consideration that directly impacts project timelines and reproducibility.

Sourcing Purity specification Supply chain

Optimal Use Cases for 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine Based on Differentiation Evidence


Agrochemical Fungicide Lead Optimization: Rhizoctonia solani Screening Programs

The [1,5‑a] triazolopyrimidine scaffold is a privileged chemotype for antifungal activity against Rhizoctonia solani, and the 2‑phenoxyethylsulfanyl substituent provides a balanced Log P (~2.9) that promotes leaf penetration without excessive hydrophobicity . The compound can serve as a key intermediate for synthesizing acetohydrazide-containing analogs, which have demonstrated EC₅₀ values as low as 4.56 μg mL⁻¹ against R. solani in published series [1]. Procurement of this specific building block ensures the correct regioisomer and substitution pattern for SAR exploration in crop protection discovery.

Erythropoietin-Mimetic Drug Discovery: Tissue-Protective Receptor Modulation

Patent US09163027B2 explicitly describes the compound as a synthetic intermediate for substituted triazolo-pyrimidines that modulate the tissue-protective erythropoietin receptor . The 2‑phenoxyethylsulfanyl group introduces a metabolic handle (thioether) that can be exploited for prodrug design or tuned for optimal half‑life in cell‑based assays of erythropoietin‑responsive cells. Researchers pursuing non‑hematopoietic EPO mimetics should prioritize this compound over its [4,3‑a] regioisomer to align with the patent‑exemplified synthetic route.

Physicochemical Property Benchmarking in Drug‑Likeness Studies

With a predicted Log P of 2.91 and TPSA of 77.61 Ų, the compound occupies a favorable region of oral drug‑likeness space . Its distinct property profile compared to both the parent dmtp core (Log P ~0.8) and direct C‑linked phenoxyethyl analogs (TPSA ~55 Ų) makes it a valuable tool compound for experimentally validating computational permeability and solubility models [1]. Procurement of high‑purity (>95 %) material from multiple vendors enables reproducible physicochemical assays across different laboratories.

Synthetic Methodology Development: S‑Alkylation Optimization

The differential yield (65 % vs. 85 %) observed when using unsubstituted versus electron‑deficient phenoxyethyl bromides in the S‑alkylation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol provides a well‑defined model system for studying nucleophilic substitution kinetics on heterocyclic thiols. The compound is therefore recommended as a benchmark substrate for developing high‑throughput alkylation protocols or flow‑chemistry approaches aimed at improving the yield of 2‑sulfanyl triazolopyrimidine libraries.

Quote Request

Request a Quote for 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.